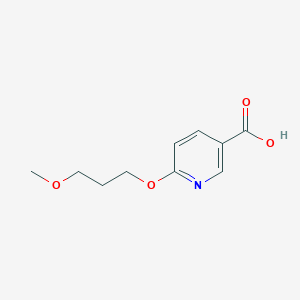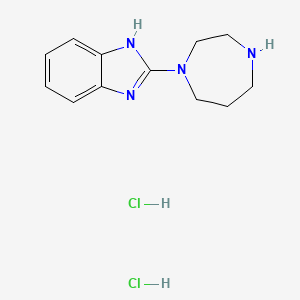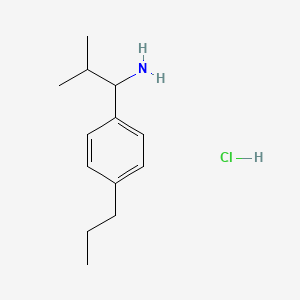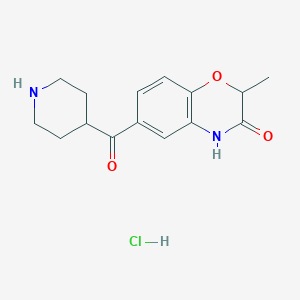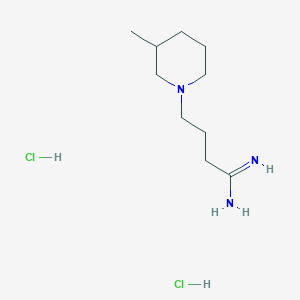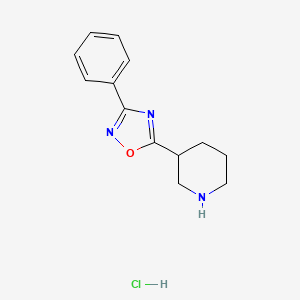
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Übersicht
Beschreibung
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185302-70-8 . It has a molecular weight of 265.74 and its IUPAC name is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound, has been reported in the literature . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H . This indicates the presence of a phenyl group, an oxadiazole ring, and a piperidine ring in the structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A number of N-substituted derivatives related to the chemical structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride were synthesized and evaluated for their antimicrobial activity, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study synthesized phenyl-1,2,4-oxadiazole derivatives and evaluated them for anti-allodynic activity, revealing potential as candidates for treating neuropathic pain (Cao et al., 2019).
- Derivatives of 1,2,4-oxadiazoles were also synthesized for their potential use in addressing fungal infections, showing comparable efficacy to established antifungals (Sangshetti & Shinde, 2011).
Chemical Reactions and Synthesis Techniques
- Research on 1,2,4-oxadiazole derivatives includes the exploration of chemical stability and reactivity, such as the Boulton–Katritzky rearrangement, which can be critical in the synthesis of novel pharmaceutical compounds (Kayukova et al., 2018).
Anticancer and Antiproliferative Applications
- Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, showing potential as anticancer agents. The structure-activity relationships of these compounds suggest their role in cell cycle arrest and induction of apoptosis in cancer cells (Zhang et al., 2005).
- The discovery of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides indicates a new tubulin inhibitor chemotype with significant potency in antiproliferative assays, suggesting potential utility in cancer treatment (Krasavin et al., 2014).
Miscellaneous Applications
- The chemical class also shows promise in other areas such as local anesthetic activity, where certain derivatives have exhibited higher activity compared to reference drugs in conduction and infiltration anesthesia (Kayukova et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWLJMHHBFHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)
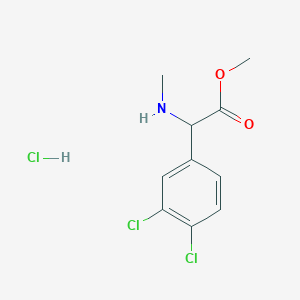
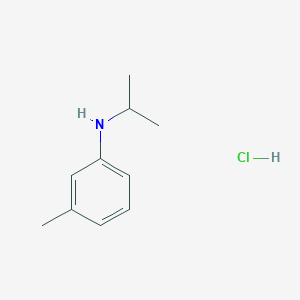
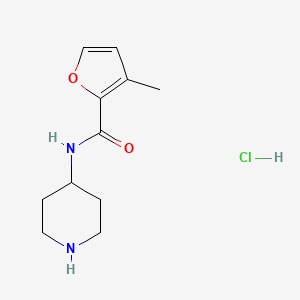
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)
